L-750667

描述

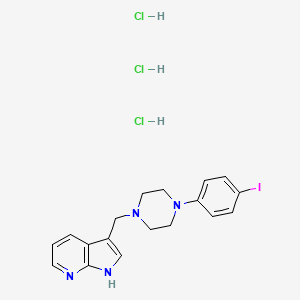

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOURSPNOEWYAKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474692 |

Source

|

| Record name | L-750,667 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021868-80-3 |

Source

|

| Record name | L-750,667 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1021868-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-750667: A Deep Dive into its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of L-750667, a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its binding characteristics, functional activity, and the underlying signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using the DOT language are provided to illustrate signaling cascades and experimental workflows.

Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism

This compound exerts its pharmacological effects through high-affinity, selective binding to the dopamine D4 receptor, where it functions as an antagonist. This action blocks the downstream signaling cascades typically initiated by the binding of the endogenous ligand, dopamine. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the Gi/o signaling pathway.

Quantitative Data Summary

The binding affinity and selectivity of this compound and its closely related analog, L-745,870, have been characterized through extensive radioligand binding assays. The data clearly demonstrates a high affinity for the dopamine D4 receptor with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

| Compound | Receptor | K_i_ (nM) | Selectivity (fold vs. D4) | Reference |

| This compound | Dopamine D4 | 0.51 | - | [1] |

| [¹²⁵I]this compound | Dopamine D4 | 0.16 (K_d_) | - | [1] |

| L-745,870 | Dopamine D4 | 0.43 | - | [2] |

| L-745,870 | Dopamine D2 | 960 | >2000 | [2] |

| L-745,870 | Dopamine D3 | 2300 | >5000 | [2] |

| L-745,870 | 5-HT₂ | < 300 | Moderate | [2] |

| L-745,870 | Sigma Sites | < 300 | Moderate | [2] |

| L-745,870 | α-Adrenergic | < 300 | Moderate | [2] |

Signaling Pathways

Antagonism of the dopamine D4 receptor by this compound modulates several key intracellular signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D4 receptor signaling can influence other pathways, including the mitogen-activated protein kinase (MAPK) cascade and intracellular calcium mobilization.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology for determining the binding affinity (K_i_) of this compound for the dopamine D4 receptor.

Objective: To quantify the competitive binding of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]spiperone, a high-affinity antagonist for D2-like receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]spiperone (at a concentration near its K_d_), and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol describes a functional assay to confirm the antagonistic activity of this compound at the dopamine D4 receptor by measuring its effect on cAMP levels.

Objective: To determine if this compound can reverse the dopamine-induced inhibition of adenylyl cyclase activity in cells expressing the human dopamine D4 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.

-

Test Compound: this compound.

-

Agonist: Dopamine or a D2-like receptor agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.

Procedure:

-

Cell Culture and Plating: Culture the D4 receptor-expressing cells to an appropriate confluency. Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of dopamine (typically the EC₈₀ for inhibition of stimulated cAMP) to the wells.

-

Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a specified time according to the assay kit instructions.

-

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP accumulation.

In Vivo Studies

Conclusion

This compound is a potent and highly selective antagonist of the dopamine D4 receptor. Its mechanism of action is centered on blocking the Gi/o-coupled signaling pathway, thereby reversing the dopamine-induced inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. The high selectivity of this compound for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the specific physiological and pathological roles of this receptor in the central nervous system. Further in vivo research is warranted to fully understand the therapeutic potential of selective D4 receptor antagonism.

References

- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of L-750667, a Selective Dopamine D4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-750667, a potent and selective antagonist of the dopamine (B1211576) D4 receptor.

Introduction

This compound is a novel azaindole derivative identified as a high-affinity antagonist for the dopamine D4 receptor.[1] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is of significant interest in neuroscience research due to its potential involvement in various neuropsychiatric disorders.[2][3] this compound's high selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it a valuable tool for studying the physiological and pathological roles of the D4 receptor.[1]

Discovery

This compound was discovered through a dedicated drug discovery program aimed at identifying selective ligands for the dopamine D4 receptor. Its identification was a significant step forward in the development of chemical probes to explore the function of this receptor subtype. The radioiodinated form of this compound, [¹²⁵I]this compound, has also been characterized as a high-affinity radioligand for the D4 receptor, facilitating its study in binding assays.[1]

Synthesis

The chemical name for this compound is 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine. While a detailed step-by-step synthesis is not publicly available in a single document, a plausible synthetic route can be constructed based on established organic chemistry principles and the synthesis of analogous compounds. The synthesis would likely involve the preparation of two key intermediates: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 1-(4-iodophenyl)piperazine, followed by their coupling via reductive amination.

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Pharmacological Profile

This compound exhibits a high affinity and selectivity for the human dopamine D4 receptor. The following tables summarize its binding affinities and functional activity.

Table 1: Binding Affinity of this compound at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D4 | 0.51 | [1] |

| Dopamine D2 | >1000 | [1] |

| Dopamine D3 | >1000 | [1] |

Table 2: Binding Affinity of [¹²⁵I]this compound

| Parameter | Value | Reference |

| Kd (nM) | 0.16 ± 0.06 | [1] |

| Bmax (fmol/mg) | 251 ± 71 | [1] |

Table 3: Functional Antagonist Activity of this compound

| Assay | Cell Line | EC50 (nM) | Reference |

| Reversal of dopamine-induced inhibition of cAMP accumulation | HEK cells expressing human D4 receptor | 80 | [1] |

This compound has demonstrated low affinity for D1/D5 dopamine receptors, sigma binding sites, and 5-hydroxytryptamine1A and 5-hydroxytryptamine2 receptors, highlighting its selectivity.[1]

Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

A. Proposed Synthesis of this compound

This proposed synthesis is based on common organic chemistry reactions for the formation of the required intermediates and their final coupling.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

-

Reaction: Vilsmeier-Haack formylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

-

Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Procedure: To a cooled solution of 7-azaindole in DMF, add POCl₃ dropwise. The reaction mixture is then heated, followed by hydrolysis to yield the aldehyde. The product is purified by crystallization or column chromatography.

Step 2: Synthesis of 1-(4-iodophenyl)piperazine

-

Reaction: N-arylation of piperazine (B1678402) with 1,4-diiodobenzene (B128391) or a related aryl halide.

-

Reagents: Piperazine, 1,4-diiodobenzene, a base (e.g., K₂CO₃ or Na₂CO₃), and a catalyst (e.g., a palladium-based catalyst for Buchwald-Hartwig amination).

-

Procedure: A mixture of piperazine, 1,4-diiodobenzene, base, and catalyst in a suitable solvent (e.g., toluene (B28343) or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up by extraction and purified by chromatography.

Step 3: Reductive Amination to form this compound

-

Reaction: Coupling of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 1-(4-iodophenyl)piperazine.

-

Reagents: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, 1-(4-iodophenyl)piperazine, and a reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)).

-

Procedure: The aldehyde and amine are dissolved in a suitable solvent (e.g., dichloroethane or methanol). The reducing agent is added portion-wise, and the reaction is stirred at room temperature until completion. The final product, this compound, is isolated and purified by column chromatography.

B. Radioligand Binding Assay Protocol

This protocol is based on the methods described in the primary literature for the characterization of [¹²⁵I]this compound binding.[1]

Caption: Workflow for a radioligand binding assay.

-

Materials:

-

Cell membranes from Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor.

-

[¹²⁵I]this compound radioligand.

-

Unlabeled competing ligands (for competition assays).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation fluid and gamma counter.

-

-

Procedure:

-

Saturation Binding:

-

Incubate a fixed amount of cell membrane protein with increasing concentrations of [¹²⁵I]this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D4 antagonist (e.g., spiperone).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

-

Competition Binding:

-

Incubate a fixed amount of cell membrane protein and a fixed concentration of [¹²⁵I]this compound (typically at or below the Kd value) with increasing concentrations of the unlabeled test compound.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation experiments, Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

-

For competition experiments, IC₅₀ values are determined and converted to Ki values using the Cheng-Prusoff equation.

-

-

Conclusion

This compound is a highly potent and selective dopamine D4 receptor antagonist that serves as an invaluable research tool for elucidating the role of the D4 receptor in the central nervous system. Its well-defined pharmacological profile makes it a standard reference compound for in vitro and in vivo studies. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, supporting further research into the therapeutic potential of targeting the dopamine D4 receptor.

References

- 1. Identification and pharmacological characterization of [125I]L-750,667, a novel radioligand for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Binding Affinity of L-750667 for the Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of L-750667, a potent and selective antagonist for the dopamine (B1211576) D4 receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways associated with the D4 receptor.

Quantitative Binding Affinity Data

This compound demonstrates a high affinity and selectivity for the human dopamine D4 receptor. The following tables summarize the key quantitative data derived from radioligand binding assays.

Table 1: Binding Affinity of this compound for the Human Dopamine D4 Receptor

| Compound | Receptor | Parameter | Value | Cell Line |

| This compound | Human Dopamine D4 | Ki | 0.51 nM | HEK |

Ki (Inhibition Constant): Represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 2: Radioligand Binding Characteristics of [125I]this compound

| Radioligand | Receptor | Parameter | Value | Cell Line |

| [125I]this compound | Human Dopamine D4 | Kd | 0.16 ± 0.06 nM | HEK |

| [125I]this compound | Human Dopamine D4 | Bmax | 251 ± 71 fmol/mg protein | HEK |

Kd (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity. Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample.

This compound exhibits a remarkable selectivity for the D4 receptor, with over 2000-fold greater affinity for D4 compared to the D2 and D3 dopamine receptor subtypes[1].

Experimental Protocols

The determination of the binding affinity of this compound for the D4 receptor is primarily achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for Ki Determination

This protocol outlines the steps for a competition binding assay to determine the inhibition constant (Ki) of this compound using [125I]L-750,667 as the radioligand and membranes from Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D4 receptor.

1. Membrane Preparation:

-

HEK cells expressing the human D4 receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[2].

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in an appropriate assay buffer[2].

-

The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Pierce® BCA assay[2].

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format in a final volume of 250 µL per well[2].

-

To each well, the following are added in order:

-

For determining non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is used instead of the test compound[4].

-

Total binding is determined in the absence of any competing ligand.

3. Incubation:

-

The plate is incubated, for example, at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium[2].

4. Filtration and Washing:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding[2].

-

The filters are then washed multiple times with an ice-cold wash buffer to remove unbound radioligand[3].

5. Radioactivity Measurement:

-

The filters are dried, and a scintillation cocktail is added[2].

-

The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter[2][4].

6. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor[3].

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the D4 receptor signaling pathway and the experimental workflow for the radioligand binding assay.

Caption: Dopamine D4 receptor signaling pathway and antagonist inhibition.

Caption: Experimental workflow for radioligand competition binding assay.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs)[5]. Its signaling cascade is primarily initiated through coupling to inhibitory G proteins, specifically of the Gαi/o family[6][7][8].

The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP)[8][10]. The reduction in cAMP levels subsequently affects the activity of downstream effectors, such as protein kinase A (PKA), thereby modulating various cellular processes.

As an antagonist, this compound binds to the D4 receptor but does not induce the conformational change necessary for G protein activation. Instead, it competitively blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling cascade and the subsequent decrease in cAMP levels.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. tandfonline.com [tandfonline.com]

- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

L-750667: An In-depth Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Its high affinity and specificity have made it a valuable pharmacological tool for investigating the physiological and pathological roles of the D4 receptor, which has been implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

This compound distinguishes itself through its sub-nanomolar affinity for the human dopamine D4 receptor and remarkable selectivity over other dopamine receptor subtypes, as well as other neurotransmitter receptors.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its radiolabeled analogue, [¹²⁵I]this compound.

Table 1: Binding Affinity of this compound

| Ligand | Receptor | Preparation | Kᵢ (nM) | Reference |

| This compound | Human Dopamine D4 | Membranes from HEK cells expressing hD4 | 0.51 | [1] |

Table 2: Radioligand Binding Properties of [¹²⁵I]this compound

| Radioligand | Receptor | Preparation | K𝘥 (nM) | Bₘₐₓ (fmol/mg protein) | Reference |

| [¹²⁵I]this compound | Human Dopamine D4 | Membranes from HEK cells expressing hD4 | 0.16 ± 0.06 | 251 ± 71 | [1] |

Table 3: Functional Antagonist Activity of this compound

| Assay | Cell Line | Agonist | This compound EC₅₀ (nM) | Reference |

| cAMP Accumulation Inhibition | HEK cells expressing hD4 | Dopamine (1 µM) | 80 | [1] |

Signaling Pathways

Activation of the dopamine D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist at this receptor, blocking the effects of dopamine and thereby preventing the downstream signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological practices and information derived from the available literature.

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of this compound and the saturation kinetics of [¹²⁵I]this compound at the human dopamine D4 receptor.

Materials:

-

Membrane preparation from HEK cells stably expressing the human dopamine D4 receptor.

-

[¹²⁵I]this compound (specific activity ~2000 Ci/mmol).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

96-well microplates.

-

Gamma counter.

Procedure:

-

Membrane Preparation: HEK cells expressing the hD4 receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Saturation Binding:

-

To determine K𝘥 and Bₘₐₓ, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with increasing concentrations of [¹²⁵I]this compound (e.g., 0.01-2 nM).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 µM haloperidol).

-

-

Competition Binding:

-

To determine the Kᵢ of this compound, incubate a fixed amount of membrane protein with a fixed concentration of [¹²⁵I]this compound (close to its K𝘥) and increasing concentrations of unlabeled this compound.

-

-

Incubation: Incubate the reaction mixtures in a total volume of 250 µL at room temperature for 60 minutes.

-

Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

For saturation experiments, specific binding is calculated by subtracting non-specific binding from total binding. K𝘥 and Bₘₐₓ values are determined by non-linear regression analysis of the specific binding data.

-

For competition experiments, IC₅₀ values are determined by non-linear regression of the displacement curves. Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand.

-

cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of this compound at the dopamine D4 receptor.

Materials:

-

HEK cells stably expressing the human dopamine D4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Dopamine.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the HEK-hD4 cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of dopamine (e.g., 1 µM, which corresponds to the EC₈₀ for dopamine-induced inhibition of cAMP) to the wells and incubate for a further 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP accumulation.

Conclusion

This compound is a highly valuable pharmacological tool for the study of the dopamine D4 receptor. Its potent and selective antagonist properties, as characterized by rigorous in vitro binding and functional assays, allow for the precise interrogation of D4 receptor-mediated signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of the role of the dopamine D4 receptor in health and disease, and for the discovery and development of novel therapeutic agents targeting this important receptor.

References

L-750667: An In-depth Technical Guide to its Role in Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2). The PGE2-EP4 signaling pathway is a critical modulator of a wide array of physiological and pathological processes, including inflammation, pain, and carcinogenesis. Within the central nervous system (CNS), the EP4 receptor is implicated in the intricate regulation of neuroinflammation, neuronal survival, and synaptic plasticity. This technical guide provides a comprehensive overview of the role of this compound in CNS research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows. While specific data for this compound in CNS models is emerging, this guide extrapolates its potential applications based on the well-documented role of EP4 receptor antagonism in the brain.

Core Concepts: The PGE2-EP4 Signaling Axis in the CNS

Prostaglandin E2 is a key lipid mediator produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes. In the CNS, PGE2 is a pleiotropic molecule that exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can modulate the activity of various downstream transcription factors, including the cAMP response element-binding protein (CREB).

In the context of the CNS, EP4 receptors are expressed on various cell types, including neurons and microglia. In neurons, EP4 signaling has been associated with neuroprotection and synaptic plasticity. Conversely, in microglia, the primary immune cells of the brain, the role of EP4 is more complex, with evidence suggesting it can modulate the neuroinflammatory response. Chronic activation of microglia is a hallmark of many neurodegenerative diseases, and targeting the PGE2-EP4 pathway with antagonists like this compound presents a promising therapeutic strategy.

Quantitative Data for EP4 Receptor Antagonists

The following tables summarize the available quantitative data for this compound and other relevant EP4 receptor antagonists. It is important to note that while data for this compound in CNS-specific models is limited, its high potency and selectivity for the EP4 receptor, as demonstrated in other systems, make it a valuable tool for CNS research.

Table 1: In Vitro Potency and Selectivity of EP4 Receptor Antagonists

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Selectivity | Reference |

| This compound | Human EP4 | cAMP Assay | HEK293 | Data not available | Data not available | Selective for EP4 | General knowledge |

| EP4 receptor antagonist 1 | Human EP4 | cAMP Assay | HEK293-EP4 | 18.7 ± 0.6 | - | >10,000 nM for EP1, EP2, EP3 | [1] |

| EP4 receptor antagonist 1 | Mouse EP4 | Calcium Flux | CHO-Gα16 | 16.2 ± 1.7 | - | >10,000 nM for human EP1, EP2, EP3 | [1][2] |

| E7046 | Human EP4 | cAMP Reporter | - | 13.5 | 23.14 | >1500-fold vs EP2 | [3][4] |

| L-798,106 | Human EP3 | - | - | 33 | - | Selective for EP3 | [3] |

| Compound 36 | Human EP4 | cAMP Assay | - | 4.3 | 65.9 ± 20.4 | >10,000 nM for EP1, EP2, EP3 | [3] |

Signaling Pathways and Experimental Workflows

PGE2-EP4 Signaling Pathway in a CNS Context

The following diagram illustrates the canonical PGE2-EP4 signaling pathway in a CNS neuron and a microglial cell, highlighting the points of action for an antagonist like this compound.

Experimental Workflow: In Vitro Evaluation of this compound

This diagram outlines a typical workflow for characterizing the antagonist activity of this compound on the EP4 receptor in a cell-based assay.

Experimental Protocols

EP4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP4 receptor.

Materials:

-

HEK293 cell membranes expressing the human EP4 receptor.

-

[³H]-PGE2 (radioligand).

-

This compound (test compound).

-

Non-labeled PGE2 (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration manifold.

Procedure:

-

Prepare a dilution series of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-PGE2 (at a concentration near its Kd), and either this compound, vehicle, or a saturating concentration of non-labeled PGE2 (for total and non-specific binding, respectively).

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

Objective: To measure the functional antagonism of this compound on PGE2-induced cAMP production.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

This compound (test compound).

-

PGE2 (agonist).

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

Cell lysis buffer.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the HEK293-EP4 cells into a 384-well plate and incubate overnight.

-

Prepare a serial dilution of this compound.

-

Pre-treat the cells with the this compound dilutions or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an EC80 concentration of PGE2 for a specified time (e.g., 30 minutes).

-

Lyse the cells.

-

Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysates.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve.

-

Plot the antagonist dose-response curve and calculate the IC50 value.

In Vivo Neuroinflammation Model (LPS-induced)

Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

Vehicle for this compound (e.g., 0.5% methylcellulose).

-

Sterile saline.

-

Anesthesia (e.g., isoflurane).

-

Materials for tissue collection and processing (e.g., perfusion solutions, cryoprotectant).

-

Reagents for immunohistochemistry (e.g., antibodies against Iba1, GFAP, TNF-α, IL-1β) and qPCR (e.g., RNA extraction kits, primers).

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose and time before LPS challenge.

-

Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg).

-

At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice.

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Collect the brains and post-fix them.

-

Process the brains for either cryosectioning or paraffin (B1166041) embedding.

-

Perform immunohistochemical staining for markers of microglial activation (Iba1), astrogliosis (GFAP), and pro-inflammatory cytokines.

-

For gene expression analysis, collect fresh brain tissue (e.g., hippocampus, cortex) at the time of euthanasia, extract RNA, and perform qPCR for inflammatory gene targets.

-

Quantify the immunohistochemical staining and gene expression levels to assess the anti-neuroinflammatory effects of this compound.

Applications in CNS Research and Drug Development

The selective antagonism of the EP4 receptor by this compound positions it as a valuable pharmacological tool for investigating a range of CNS pathologies.

-

Neuroinflammation: By inhibiting EP4 receptors on microglia, this compound can be used to probe the role of PGE2 in modulating microglial activation and the production of pro-inflammatory cytokines. This is highly relevant for studying the inflammatory components of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[5][6]

-

Neurodegenerative Diseases: In animal models of Alzheimer's disease, EP4 receptor signaling has been implicated in the response to amyloid-beta.[7] this compound could be utilized to dissect the contribution of this pathway to disease progression. Similarly, in models of Parkinson's disease, where neuroinflammation is a key pathological feature, this compound can help elucidate the therapeutic potential of EP4 antagonism.

-

Pain Research: PGE2 is a well-established mediator of pain sensitization. EP4 receptors are expressed in sensory neurons, and their activation contributes to nociceptor sensitization.[4] this compound can be employed in preclinical pain models to investigate the central mechanisms of pain and to evaluate the analgesic potential of EP4 antagonism.

-

Ischemic Stroke: The role of EP4 in the context of ischemic brain injury is complex, with some studies suggesting a neuroprotective role for EP4 agonists.[8][9] this compound can be used to clarify the function of EP4 signaling in the post-stroke brain, particularly in relation to neuroinflammation and neuronal survival.

Conclusion

This compound, as a selective EP4 receptor antagonist, holds significant promise as a research tool and a potential therapeutic lead for a variety of CNS disorders. Its ability to modulate the PGE2-EP4 signaling pathway provides a means to investigate the intricate roles of this pathway in neuroinflammation, neurodegeneration, and pain. While further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties within the CNS, the foundational knowledge of EP4 receptor function in the brain provides a strong rationale for the continued investigation of this compound in central nervous system research. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations and accelerate the development of novel therapies for debilitating neurological conditions.

References

- 1. In vitro examination of microglia-neuron crosstalk with BV2 cells, and primary cultures of glia and hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroinflammation as a Link in Parkinson’s and Alzheimer’s Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroinflammation in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo molecular imaging of neuroinflammation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

L-750667: A Technical Guide to its Antagonistic Effects on Dopamine D4 Receptor-Mediated cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of L-750667, a potent and selective antagonist of the dopamine (B1211576) D4 receptor. Contrary to initial postulations of direct adenylyl cyclase activation, this compound's primary mechanism of action on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is the reversal of dopamine-induced inhibition of cAMP accumulation. This document details the pharmacological profile of this compound, its mechanism of action, and provides comprehensive experimental protocols for assessing its effects on intracellular cAMP levels. All quantitative data are presented in structured tables for clarity, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a well-characterized pharmacological tool primarily utilized for its high affinity and selectivity as an antagonist for the dopamine D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is coupled to Gαi/o proteins. Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound exerts its effect by blocking this inhibitory action of dopamine, thereby restoring or "reversing" the suppression of cAMP accumulation. Understanding the precise effects of this compound on this signaling pathway is crucial for its application in neuroscience research and its potential therapeutic implications in conditions where D4 receptor signaling is dysregulated.

Pharmacological Profile of this compound

This compound is distinguished by its high binding affinity and selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Binding Affinity of this compound for the Dopamine D4 Receptor

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 0.51 nM | Cloned human D4 receptors | [125I]L-750,667 | [1][2] |

| Kd | 0.16 nM | Cloned human D4 receptors | [125I]L-750,667 | [1] |

Mechanism of Action: Reversal of cAMP Inhibition

The canonical signaling pathway for the dopamine D4 receptor involves the inhibition of adenylyl cyclase. This compound, as a competitive antagonist, binds to the D4 receptor but does not elicit a signaling response. Instead, it prevents dopamine from binding and activating the receptor. In experimental systems where cAMP levels are first suppressed by a D4 agonist like dopamine, the introduction of this compound will competitively displace the agonist, leading to a disinhibition of adenylyl cyclase and a subsequent rise in intracellular cAMP levels back towards the basal or stimulated state.

Signaling Pathway Diagram

Caption: this compound blocks dopamine's inhibitory effect on cAMP production.

Experimental Protocols

The following section outlines a detailed methodology for a functional assay to quantify the antagonistic effect of this compound on dopamine-induced inhibition of cAMP accumulation.

Cell Culture and Plating

-

Cell Line: Utilize a mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the human recombinant dopamine D4 receptor.

-

Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) to ensure stable receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed the cells into 96-well microplates at a density optimized for the specific cell line and cAMP assay kit (typically 5,000-20,000 cells per well). Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

cAMP Accumulation Assay (Reversal of Inhibition)

This protocol is designed to first inhibit adenylyl cyclase with a D4 agonist (dopamine) and then measure the ability of this compound to reverse this inhibition.

-

Reagent Preparation:

-

Assay Buffer: Prepare a stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556) Solution: Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO. Dilute to a working concentration in assay buffer (e.g., 1 µM) to stimulate basal cAMP production.

-

Dopamine Solution: Prepare a stock solution of dopamine in an appropriate vehicle. Serially dilute to achieve a final concentration that gives a submaximal inhibition (e.g., EC80) of forskolin-stimulated cAMP accumulation.

-

This compound Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

-

-

Assay Procedure:

-

Wash the cell monolayers gently with pre-warmed assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control (no this compound).

-

Add the dopamine solution (at its EC80 concentration) to the wells containing this compound, along with the forskolin solution.

-

Incubate the plate for 30 minutes at 37°C.

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

cAMP Measurement:

-

Quantify intracellular cAMP levels using a commercially available assay kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Luminescence-based biosensors (e.g., GloSensor™)

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

-

Data Analysis

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound. This IC50 represents the concentration of this compound that produces 50% of the maximal reversal of the dopamine-induced inhibition.

-

The Kb (equilibrium dissociation constant for the antagonist) can be calculated from the IC50 value using the Cheng-Prusoff equation if the concentration and Kd of the agonist are known.

Experimental Workflow Diagram

Caption: Workflow for cAMP reversal of inhibition assay.

Quantitative Data Summary

While the primary literature confirming the precise quantitative reversal of cAMP inhibition by this compound was not accessible for this guide, the expected outcome of the described experiment is a dose-dependent increase in cAMP levels in the presence of a D4 agonist. The potency of this reversal is reflected by the IC50 value.

Table 2: Expected Data Output from cAMP Reversal of Inhibition Assay

| Concentration of this compound (nM) | cAMP Level (pmol/well) - Representative Data |

| 0 (Dopamine + Forskolin only) | Low |

| 0.1 | Low |

| 1 | Intermediate |

| 10 | High |

| 100 | High (Plateau) |

| 1000 | High (Plateau) |

Conclusion

This compound is a valuable pharmacological tool for studying the dopamine D4 receptor. Its effect on cAMP accumulation is indirect, occurring through the blockade of dopamine's inhibitory action on adenylyl cyclase. This technical guide provides the foundational knowledge and detailed experimental procedures for researchers to accurately characterize and quantify the effects of this compound on the D4 receptor-cAMP signaling pathway. The provided protocols and diagrams serve as a comprehensive resource for the design and execution of robust functional assays.

References

Preliminary Studies on L-750667 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the preliminary neuroscientific investigation of a compound like L-750667, a gamma-secretase inhibitor. Due to the limited availability of public data specifically for this compound, this guide utilizes data and protocols from studies on other well-characterized gamma-secretase inhibitors (GSIs) as illustrative examples. These examples are intended to represent the standard methodologies and data expected in the preclinical assessment of such a compound.

Introduction: The Role of Gamma-Secretase Inhibition in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the pathogenesis of AD.[2] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3]

Gamma-secretase, a multi-subunit protease complex, is a key enzyme in the generation of Aβ.[4] As such, inhibitors of γ-secretase, like this compound, have been a major focus of therapeutic development for AD.[5] The primary mechanism of action of these inhibitors is to block the cleavage of the APP C-terminal fragment (APP-CTF), thereby reducing the production of Aβ peptides.[6]

However, γ-secretase has multiple substrates, including the Notch receptor, which is crucial for normal cellular signaling and development.[2] Inhibition of Notch signaling can lead to significant toxicity, posing a major challenge in the development of safe and effective GSIs.[5] Therefore, a key aspect of preclinical studies on GSIs is to assess their selectivity for inhibiting APP processing over Notch cleavage.

Mechanism of Action: The Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound, as a gamma-secretase inhibitor, primarily interferes with the amyloidogenic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma and brain concentrations of oral therapeutic doses of methylphenidate and their impact on brain monoamine content in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trehalose Improves Cognition in the Transgenic Tg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Function of Dopamine D4 Receptors with L-750,667: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of L-750,667, a potent and selective antagonist, to investigate the function of the dopamine (B1211576) D4 receptor (D4R). The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in neuroscience research and drug development due to its association with various neuropsychiatric disorders, including schizophrenia and ADHD.[1] L-750,667 serves as a critical tool to elucidate the signaling pathways and physiological roles of this receptor.

L-750,667: A Selective Dopamine D4 Receptor Antagonist

L-750,667 is an azaindole derivative that demonstrates high-affinity and selective binding to the human dopamine D4 receptor.[2] Its selectivity profile makes it an invaluable pharmacological tool for distinguishing the specific functions of the D4 receptor from other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-750,667 and its radiolabeled counterpart, [¹²⁵I]L-750,667, in assays involving the human dopamine D4 receptor.

| Compound | Parameter | Value | Assay Conditions | Reference |

| L-750,667 | Kᵢ (inhibition constant) | 0.51 nM | Competitive radioligand binding assay using [³H]spiperone in HEK cells expressing the human D4 receptor. | [2] |

| L-750,667 | EC₅₀ (half maximal effective concentration) | 80 nM | Functional assay measuring the reversal of dopamine-induced inhibition of cAMP accumulation in hD4 HEK cells. | [2] |

| [¹²⁵I]L-750,667 | Kₔ (dissociation constant) | 0.16 ± 0.06 nM | Saturation binding assay in HEK cells expressing the human D4 receptor. | [2] |

| [¹²⁵I]L-750,667 | Bₘₐₓ (maximum number of binding sites) | 251 ± 71 fmol/mg protein | Saturation binding assay in hD4 HEK cells. This value correlates well with the Bₘₐₓ determined using [³H]spiperone. | [2] |

Dopamine D4 Receptor Signaling Pathways

The dopamine D4 receptor is a D2-like receptor that primarily couples to Gαi/o proteins.[1] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. L-750,667 acts as an antagonist at the D4 receptor, blocking the effects of dopamine and other agonists, thereby preventing the inhibition of adenylyl cyclase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the D4 receptor with L-750,667.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of L-750,667 for the D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from HEK or CHO cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]spiperone, a commonly used radioligand for D2-like receptors.

-

Test Compound: L-750,667.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membranes (typically 50-100 µg of protein).

-

A fixed concentration of [³H]spiperone (typically at or below its Kₔ for the D4 receptor).

-

A range of concentrations of L-750,667.

-

For total binding wells, add assay buffer instead of L-750,667.

-

For non-specific binding wells, add a saturating concentration of a competing ligand (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-750,667 to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of L-750,667 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

Methodological & Application

Application Notes and Protocols for L-750667 In Vitro Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity of the compound L-750667 to the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). The EP4 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] Radioligand binding assays are a fundamental technique for characterizing the interaction of novel compounds with their target receptors.

The following protocols describe the necessary steps for membrane preparation, the radioligand binding assay itself using [³H]-PGE2 as the radioligand, and data analysis. This compound will be assessed as a competitive inhibitor of [³H]-PGE2 binding to the human EP4 receptor.

EP4 Receptor Signaling Pathway

The EP4 receptor primarily signals through the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] However, it can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can signal through β-arrestin pathways.[1] Understanding this signaling cascade is crucial for interpreting the functional consequences of ligand binding.

References

Application Notes and Protocols for the Functional Characterization of L-750667 in cAMP Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is identified as a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, prostaglandin (B15479496) E2 (PGE2). This activation primarily couples to the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The PGE2-EP4-cAMP signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. Consequently, antagonists of the EP4 receptor are valuable research tools and potential therapeutic agents.

These application notes provide a detailed protocol for the in vitro characterization of this compound, focusing on its ability to antagonize the PGE2-induced cAMP production in a functional cell-based assay. The provided methodologies are designed to be adaptable for researchers in academic and industrial settings.

Signaling Pathway of PGE2 and EP4 Receptor Antagonism

The binding of PGE2 to the EP4 receptor initiates a signaling cascade that results in the production of cAMP. This compound, as an EP4 receptor antagonist, competitively blocks the binding of PGE2, thereby inhibiting the downstream signaling and subsequent cAMP production.

Data Presentation

Due to the absence of specific published IC50 values for this compound in functional cAMP assays from the conducted searches, the following table presents representative quantitative data for a typical selective EP4 receptor antagonist. These values are intended to serve as a benchmark for researchers characterizing this compound or similar compounds.

| Parameter | Value | Assay Conditions |

| IC50 | 10 nM | Inhibition of PGE2-induced cAMP production in HEK293 cells expressing human EP4 receptor. |

| Agonist (PGE2) Concentration | 10 nM (EC80) | Concentration of PGE2 used to stimulate cAMP production. |

| Cell Line | HEK293-hEP4 | Human Embryonic Kidney 293 cells stably expressing the human EP4 receptor. |

| Assay Method | HTRF (Homogeneous Time-Resolved Fluorescence) | A competitive immunoassay measuring cAMP levels. |

Experimental Protocols

This section provides a detailed protocol for a functional cAMP assay to determine the potency of this compound as an EP4 receptor antagonist. The protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) assay format, which is a common and robust method for measuring cAMP levels in a high-throughput manner.

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay. Endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP antibody. When the labeled antibody and tracer are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated. An increase in intracellular cAMP levels leads to a decrease in the FRET signal, as the endogenous cAMP displaces the d2-labeled tracer from the antibody.

Materials and Reagents

-

HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

This compound

-

Prostaglandin E2 (PGE2)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

HTRF cAMP assay kit (containing cAMP standard, d2-labeled cAMP, and anti-cAMP antibody-cryptate)

-

384-well white, low-volume assay plates

-

HTRF-compatible plate reader

Experimental Workflow

Detailed Protocol

-

Cell Preparation:

-

Culture HEK293-hEP4 cells in appropriate growth medium until they reach 80-90% confluency.

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with assay buffer and resuspend them to the desired concentration (e.g., 1 x 10^6 cells/mL). The optimal cell density should be determined empirically.

-

Include a PDE inhibitor such as IBMX (final concentration 500 µM) in the cell suspension to prevent cAMP degradation.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 10 µM to 0.1 nM).

-

Prepare a stock solution of PGE2 in a suitable solvent and then dilute it in assay buffer to a working concentration that is 4 times the final desired EC80 concentration. The EC80 value should be predetermined in an agonist dose-response experiment.

-

-

Assay Procedure:

-

Dispense 5 µL of the diluted this compound solutions into the wells of a 384-well plate. For control wells, add 5 µL of assay buffer (for maximum stimulation) or 5 µL of a known antagonist (positive control).

-

Add 5 µL of the HEK293-hEP4 cell suspension to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the EP4 receptors.

-

Add 5 µL of the PGE2 working solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

-

Incubate the plate for 30-60 minutes at room temperature to stimulate cAMP production.

-

Add 5 µL of the HTRF d2-labeled cAMP reagent followed by 5 µL of the anti-cAMP cryptate reagent to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.

-

Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to functionally characterize the EP4 receptor antagonist, this compound, using a robust and widely adopted cAMP assay methodology. By following these guidelines, researchers can effectively determine the potency of this compound and contribute to a better understanding of its pharmacological profile. The included diagrams and representative data serve to facilitate experimental design and data interpretation.

Application Notes and Protocols for L-750667 in Cultured Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, pain, and neuronal function. In the central nervous system, the EP4 receptor is expressed on neurons and glial cells and its activation has been shown to have both neuroprotective and neurotoxic effects depending on the context.[1][2][3][4] This document provides detailed application notes and protocols for the potential use of this compound in cultured neuronal cells to investigate its therapeutic potential in neurodegenerative diseases and neuronal injury.

While direct studies on this compound in cultured neuronal cells are limited in the public domain, its application can be inferred from its known mechanism of action as an EP4 antagonist and the established roles of the EP4 receptor in neuronal signaling. The following sections outline potential applications, experimental designs, and protocols based on the known pharmacology of the EP4 receptor.

Potential Applications in Cultured Neuronal Cells

-

Investigation of Neuroprotective Effects: Evaluate the potential of this compound to protect cultured neurons from various insults, such as excitotoxicity, oxidative stress, and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

-

Modulation of Synaptic Plasticity: Assess the impact of EP4 receptor blockade by this compound on synaptic transmission and plasticity in cultured neuronal networks.

-

Elucidation of EP4 Receptor Signaling Pathways: Utilize this compound as a pharmacological tool to dissect the downstream signaling cascades activated by the EP4 receptor in different neuronal cell types.

-

Drug Screening and Target Validation: Employ this compound in high-throughput screening assays using neuronal cell models of disease to identify novel therapeutic strategies targeting the EP4 receptor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical values observed for other selective EP4 receptor antagonists. This data should be experimentally determined for this compound in the specific neuronal cell model being used.

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 | 1 - 50 nM | Primary Cortical Neurons | PGE2-induced cAMP accumulation | Hypothetical |

| Effective Neuroprotective Concentration | 100 nM - 1 µM | SH-SY5Y cells | Glutamate-induced excitotoxicity | Hypothetical |

| Binding Affinity (Ki) | 0.5 - 10 nM | Human recombinant EP4 | Radioligand binding assay | Hypothetical |

Signaling Pathway of PGE2/EP4 and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by the binding of prostaglandin E2 (PGE2) to its EP4 receptor, leading to downstream cellular responses. This compound, as an antagonist, blocks this interaction.

References

- 1. JCI - Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia [jci.org]

- 2. Signaling via the prostaglandin E₂ receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and neuroprotective effects of PGE2 EP4 signaling in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Microdialysis Studies with L-750667

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-750667 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes within the central nervous system (CNS), including pain perception, inflammation, anxiety, and depression. In vivo microdialysis is a powerful technique for studying the neurochemical effects of compounds like this compound in the brain of awake, freely moving animals. This document provides detailed application notes and a representative protocol for conducting in vivo microdialysis studies to investigate the effects of this compound on neurotransmitter and neuropeptide levels in the brain.

Application Notes

Scientific Background

The antagonism of the NK1 receptor by this compound is expected to modulate neuronal activity and neurotransmitter release in brain regions where Substance P and NK1 receptors are highly expressed, such as the striatum, prefrontal cortex, and amygdala. In preclinical studies, NK1 receptor antagonists have been shown to influence the release of key neurotransmitters, including dopamine (B1211576) and serotonin, which are critically involved in mood, motivation, and reward. In vivo microdialysis allows for the direct measurement of these neurochemical changes in the extracellular fluid of discrete brain regions following systemic or local administration of this compound.

Experimental Objectives

-

To determine the effect of systemic administration of this compound on basal and stimulated levels of dopamine, serotonin, and their metabolites in specific brain regions.

-

To investigate the dose-dependent effects of this compound on neurotransmitter release.

-

To assess the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound by correlating its concentration in the brain with its effects on neurotransmitter levels.

-